Iron(2+) diformate Iron(2+) diformate
Brand Name: Vulcanchem
CAS No.: 3047-59-4
VCID: VC3926283
InChI: InChI=1S/2CH2O2.Fe/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
SMILES: C(=O)[O-].C(=O)[O-].[Fe+2]
Molecular Formula: C2H2FeO4
Molecular Weight: 145.88 g/mol

Iron(2+) diformate

CAS No.: 3047-59-4

Cat. No.: VC3926283

Molecular Formula: C2H2FeO4

Molecular Weight: 145.88 g/mol

* For research use only. Not for human or veterinary use.

Iron(2+) diformate - 3047-59-4

Specification

CAS No. 3047-59-4
Molecular Formula C2H2FeO4
Molecular Weight 145.88 g/mol
IUPAC Name iron(2+);diformate
Standard InChI InChI=1S/2CH2O2.Fe/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2
Standard InChI Key PQQAOTNUALRVTE-UHFFFAOYSA-L
SMILES C(=O)[O-].C(=O)[O-].[Fe+2]
Canonical SMILES C(=O)[O-].C(=O)[O-].[Fe+2]

Introduction

Chemical Identity and Basic Properties

Iron(2+) diformate is characterized by the following fundamental properties:

  • Molecular Formula: C₂H₂FeO₄

  • Molecular Weight: 145.88 g/mol

  • IUPAC Name: iron(2+); diformate

  • CAS Registry Number: 3047-59-4

  • Standard InChI: InChI=1S/2CH₂O₂.Fe/c22-1-3;/h21H,(H,2,3);/q;;+2/p-2

  • Canonical SMILES: C(=O)[O-].C(=O)[O-].[Fe+2]

The compound crystallizes in a monoclinic system, forming chains of Fe²⁺ ions bridged by formate ligands. Its structure is stabilized by hydrogen bonding between ammonium cations (NH₄⁺) and chloride ions in related analogues, as observed in NH₄FeCl₂(HCOO) .

Synthesis Methods

Direct Reaction with Formic Acid

A common synthesis involves heating iron metal or iron oxides with formic acid. For example, iron shavings are pre-treated with 20–25% formic acid (60–70% by mass of the metal) and heated in two stages:

  • Stage I: 75–80°C to precipitate crystalline iron(II) formate.

  • Stage II: 50–55°C to yield a dry residue, followed by magnetic separation of excess metal .

Solvothermal Synthesis

Phase-pure single crystals of iron formate frameworks are synthesized solvothermally using transition metal chlorides (e.g., FeCl₂) and formic acid. Reactions occur in high-strength vessels at 150°C, with cooling rates controlling crystal size .

Table 1: Comparison of Synthesis Routes

MethodTemperature RangeKey ReactantsProduct Purity
Direct Reaction50–80°CFe, HCOOHModerate
Solvothermal150°CFeCl₂, HCOOH, NH₄ClHigh

Structural and Crystallographic Analysis

Crystal Structure

Iron(II) diformate adopts a one-dimensional (1D) chain structure, where Fe²⁺ ions are octahedrally coordinated by four chloride ligands and two formate groups. In NH₄FeCl₂(HCOO), the Fe²⁺ chains are separated by ammonium cations, creating a layered arrangement . Key structural parameters include:

  • Intra-chain Fe–Fe distance: 3.42 Å (varies with metal cation size).

  • Coordination geometry: Distorted octahedron with Fe–Cl bonds (2.34–2.48 Å) and Fe–O bonds (2.08 Å).

Pressure-Induced Transformations

Under hydrostatic pressure, iron formate frameworks undergo reversible structural transitions. For example, applying 1.2 GPa induces a 5% contraction along the c-axis, altering magnetic coupling between adjacent chains .

Magnetic Properties

Antiferromagnetic Ordering

Iron(II) diformate exhibits antiferromagnetic (AFM) ordering below 6 K. Neutron diffraction studies reveal a non-collinear magnetic structure with Fe²⁺ moments (3.9 μB) aligned along the [1 0 -1] direction. Ferromagnetic intra-chain interactions (J₁ ≈ 1.2 meV) and weaker AFM inter-chain couplings (J₂ ≈ -0.3 meV) dominate the magnetic behavior .

Metamagnetic Transitions

Applied magnetic fields (0.85–3 T) induce metamagnetic transitions, where spins reorient from AFM to ferromagnetic alignment. This is attributed to competition between exchange interactions and Zeeman energy .

Table 2: Magnetic Parameters of NH₄FeCl₂(HCOO)

PropertyValue
Néel Temperature (Tₙ)6 K
Magnetic Moment (μB)3.9(1)
Critical Field (Hc)0.85–3 T
Exchange Coupling (J₁/J₂)1.2 meV / -0.3 meV

Solubility and Stability

Aqueous Solubility

In the Fe(CHO₂)₂–Zn(CHO₂)₂–H₂O system at 25°C, iron(II) formate exhibits limited solubility:

  • Mass fraction (Fe): 4.20% (pure solution) decreasing to 3.09% with Zn²⁺ competition .

  • Distribution coefficient (Fe²⁺/Zn²⁺): 1.00 at equilibrium, indicating similar partitioning behavior .

Thermal Decomposition

Thermogravimetric analysis shows decomposition above 150°C, releasing CO₂ and forming iron oxides. The process is influenced by atmospheric oxygen, which oxidizes Fe²⁺ to Fe³⁺.

Comparative Studies with Co and Ni Analogues

Replacing Fe²⁺ with Co²⁺ or Ni²⁺ in NH₄MCl₂(HCOO) (M = Fe, Co, Ni) reveals:

  • Structural trends: Smaller cations (Ni²⁺ < Co²⁺ < Fe²⁺) reduce lattice parameters (a, c, β) but increase b-axis spacing .

  • Magnetic shifts: Néel temperatures rise to 8.5 K for Ni²⁺, with broader metamagnetic transitions (2–5 T) due to stronger spin-orbit coupling .

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